N-Acryloyl-1-pyrenebutylamine
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Overview
Description
N-Acryloyl-1-pyrenebutylamine is a fluorescent derivatization agent known for its ability to impart fluorescence to polymers. This compound is particularly useful in scientific research due to its unique structure, which includes an alkyl-acrylamide side-chain that enhances its fluorescent properties .
Mechanism of Action
Target of Action
N-Acryloyl-1-pyrenebutylamine is a potent fluorescent derivatization agent . Its primary targets are polymers, specifically those that can incorporate its alkyl-acrylamide side-chain .
Mode of Action
The compound imparts fluorescence to polymers when its alkyl-acrylamide side-chain is incorporated . This interaction results in the modification of the polymer, giving it fluorescent properties.
Biochemical Pathways
It is known that the compound interacts with polymers, modifying their properties by introducing a fluorescent pyrene structure .
Result of Action
The primary result of this compound’s action is the imparting of fluorescence to polymers . This can be used to track the distribution and behavior of the polymers in various environments, providing valuable information for research and industrial applications.
Preparation Methods
The synthesis of N-Acryloyl-1-pyrenebutylamine typically involves the reaction of 1-pyrenebutanamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Chemical Reactions Analysis
N-Acryloyl-1-pyrenebutylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the acryloyl group can be replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions, especially free-radical polymerization, to form fluorescent polymers
Scientific Research Applications
N-Acryloyl-1-pyrenebutylamine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.
Biology: The compound is employed in biological studies to label and track biomolecules due to its strong fluorescence.
Industry: This compound is used in the production of fluorescent polymers, which have applications in materials science and engineering
Comparison with Similar Compounds
N-Acryloyl-1-pyrenebutylamine is unique due to its combination of acryloyl and pyrene groups. Similar compounds include:
N-Acryloyl-1-pyrenemethylamine: Similar in structure but with a different alkyl chain length.
N-Acryloyl-1-pyrenebutanol: Contains a hydroxyl group instead of an amine group.
N-Acryloyl-1-pyrenebutylmethacrylate: Features a methacrylate group instead of an acryloyl group
These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.
Properties
IUPAC Name |
N-(4-pyren-1-ylbutyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUWCCWJDDJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405020 |
Source
|
Record name | N-Acryloyl-1-pyrenebutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133399-57-2 |
Source
|
Record name | N-Acryloyl-1-pyrenebutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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